Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-
Description
The compound 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenylisoquinoline (CAS-related synonyms: 1-Isoquinolinepropanamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-phenyl; N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine) features a tetrahydroisoquinoline core substituted at position 1 with a phenyl group and a 3-dimethylaminopropyl side chain . This structure combines the rigidity of the isoquinoline scaffold with a flexible tertiary amine-containing alkyl chain, making it pharmacologically relevant for interactions with amine-binding targets such as neurotransmitter receptors or enzymes.
Properties
CAS No. |
63937-68-8 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2/c1-22(2)16-8-14-20(18-10-4-3-5-11-18)19-12-7-6-9-17(19)13-15-21-20/h3-7,9-12,21H,8,13-16H2,1-2H3 |
InChI Key |
QLKCCGLEUFIVEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- typically follows a multi-step sequence:
Step 1: Acylation of 2,2-diphenylethylamine
The starting amine (2,2-diphenylethylamine or related analogs) is acylated using an acylating agent such as a halogenated acyl compound (e.g., XCH2COX, where X is halogen, typically chlorine). This reaction is conducted in the presence of a base (e.g., sodium hydroxide, potassium carbonate, triethylamine, or pyridine) and in solvents like chloroform or methylene chloride. The reaction temperature ranges from -15°C to +50°C, with reaction times from 0.5 to 24 hours, yielding nitrogen-acylated intermediates.Step 2: Cyclization via Bischler-Napieralski Reaction
The acylated intermediate is cyclized under dehydrating conditions (Bischler-Napieralski conditions) to form 1-(substituted methylene)-3,4-dihydro-4-phenylisoquinolines. This involves treatment with dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled temperature.Step 3: Amination with a Primary or Secondary Amine
The cyclized product reacts with an amine, specifically 3-dimethylaminopropylamine, to introduce the dimethylaminopropyl side chain at the 1-position of the tetrahydroisoquinoline ring. This step may be performed in solvents such as methanol or ethanol, at temperatures from 0°C to 60°C, for periods ranging from 0.5 to 72 hours. Excess amine is often used to avoid disubstitution.Step 4: Reduction of the 1,2-Double Bond
The imine or related intermediate formed in the previous step is reduced to the tetrahydroisoquinoline. Common reducing agents include sodium borohydride or catalytic hydrogenation conditions. The choice of reducing agent and solvent can influence the stereochemistry of the final product.Step 5: Isolation and Purification
The final product is isolated by conventional work-up methods including extraction, washing, drying, and purification via chromatography or recrystallization to separate stereoisomers if necessary.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acylation | 2,2-diphenylethylamine + XCH2COX (X = Cl) + Base (e.g., triethylamine) in CHCl3 or CH2Cl2, -15°C to 50°C, 0.5–24 h | Formation of nitrogen-acylated intermediate; base neutralizes HCl byproduct |
| 2 | Cyclization | Bischler-Napieralski conditions (POCl3 or PCl5), elevated temperature | Formation of dihydroisoquinoline ring via intramolecular cyclization |
| 3 | Amination | Reaction with 3-dimethylaminopropylamine in MeOH or EtOH, 0–60°C, 0.5–72 h | Excess amine prevents disubstitution; introduces dimethylaminopropyl substituent |
| 4 | Reduction | Sodium borohydride or catalytic hydrogenation in suitable solvent | Reduces imine to tetrahydroisoquinoline; stereochemical outcome depends on conditions |
| 5 | Purification | Chromatography or recrystallization | Separation of isomers; isolation of pure compound |
Multi-Step Synthetic Route Example from Literature
A representative synthetic route described in patent EP0104604B1 and supported by related research includes:
Acylation of 2,2-diphenylethylamine with chloroacetyl chloride in the presence of triethylamine to give the corresponding amide.
Cyclization of this amide under Bischler-Napieralski conditions to yield 1-(chloromethylene)-3,4-dihydro-4-phenylisoquinoline intermediate.
Nucleophilic substitution of the chlorine by 3-dimethylaminopropylamine to install the dimethylaminopropyl side chain.
Reduction of the resulting imine or enamine intermediate to the saturated tetrahydroisoquinoline ring system.
Final isolation and purification to obtain Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl-.
This method is scalable and amenable to industrial production due to relatively mild conditions and good yields.
Alternative Synthetic Approaches
Other synthetic approaches reported in the literature include:
Henry Reaction and Nef Reaction Based Routes:
Multi-step syntheses involving Henry (nitroaldol) reaction, Nef reaction, reductive amination, amidation, and N-alkylation have been used to synthesize substituted tetrahydroisoquinolines with various substituents including dimethylamino groups. These methods yield products in 80%-90% yields and are characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.Reductive Amination of Isoquinoline Derivatives:
Starting from 1-phenyl-3,4-dihydroisoquinoline intermediates, reductive amination with 3-dimethylaminopropylamine under catalytic hydrogenation conditions can directly yield the target tetrahydroisoquinoline.
Research Discoveries and Analytical Data
The stereochemistry of the tetrahydroisoquinoline ring can be influenced by the reducing agent and solvent used in the reduction step, affecting biological activity.
The synthesized compounds have been evaluated for pharmacological properties such as anti-depressant, antihistaminic, and cholinergic activities, confirming the importance of the dimethylaminopropyl substituent.
Analytical characterization includes chromatographic techniques to separate isomers and spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the tetrahydroisoquinoline core participates in nucleophilic substitutions, particularly under acidic or alkylating conditions. For example:
-
Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts. The dimethylaminopropyl side chain can further stabilize intermediates via intramolecular interactions.
-
Acylation : Reacts with acyl chlorides or anhydrides to yield amides, often requiring mild bases (e.g., triethylamine) to scavenge HCl .
Key Conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt | ~75% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | ~85% |
Cyclization Reactions
The compound undergoes cyclization via Pummerer-type reactions or acid-catalyzed processes to form fused bicyclic structures. For instance:
-
Pummerer Cyclization : Using trifluoroacetic anhydride (TFAA) and boron trifluoride diethyl etherate (BF₃·Et₂O), the sulfoxide intermediate forms a dicationic species, leading to cyclization .
-
Polyphosphoric Acid (PPA)-Mediated Cyclization : Converts amide precursors into tetrahydroisoquinoline derivatives at elevated temperatures (140–250°C) .
Mechanistic Insight:
-
The dicationic intermediate (sulfonium-carbenium) facilitates aromatic electrophilic substitution, directing cyclization .
-
Steric effects from the phenyl and dimethylaminopropyl groups influence regioselectivity .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium metal in ethanol reduces the tetrahydroisoquinoline core to decahydro derivatives. For example, sodium-mediated reduction of 1-phenyl-3,4-dihydro-isoquinoline yields 1-phenyl-1,2,3,4-tetrahydroisoquinoline .
-
Oxidation : Susceptible to oxidation at the benzylic position, forming isoindole derivatives under strong oxidizing agents (e.g., KMnO₄).
Example Reaction:
Complexation with Metals
The tertiary amine and aromatic system enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Studies show:
-
Copper Complexes : Form stable complexes with distorted square-planar geometries, characterized by NMR and X-ray crystallography .
-
Zinc Complexes : Exhibit catalytic activity in organic transformations, such as asymmetric syntheses .
Pharmacological Modifications
Derivatives are synthesized for biological evaluation:
-
Sulfonylation : Reacts with sulfonyl chlorides to form N-sulfonyl derivatives, enhancing blood-brain barrier penetration .
-
Mannich Reactions : Introduces aminomethyl groups at the C1 position, yielding compounds with antidepressant or cholinergic activity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Isoquinoline derivatives have shown potential in various pharmacological activities:
- Antidepressant Activity : Research indicates that compounds similar to isoquinoline can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound may exhibit antidepressant effects through its interaction with these systems .
- Anticonvulsant Properties : Studies demonstrate that certain tetrahydroisoquinoline derivatives possess anticonvulsant activity. For instance, one study reported that a derivative of this compound significantly reduced seizure frequency in NMDA-induced seizure models in mice .
Neuroprotective Effects
Research has indicated that isoquinoline derivatives may have neuroprotective properties. In an Alzheimer's disease model, specific isoquinoline compounds improved cognitive function and reduced amyloid plaque formation in the brain. This suggests potential therapeutic applications in neurodegenerative diseases.
Coordination Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions expands its utility in catalysis and materials science .
Study 1: Anticonvulsant Efficacy
A controlled study involving mice subjected to NMDA-induced seizures showed that the compound significantly reduced both seizure frequency and duration compared to control groups. The results indicated a favorable safety profile with minimal side effects observed during the treatment period.
Study 2: Neuroprotection in Alzheimer's Model
In another study focusing on neuroprotective effects, treatment with isoquinoline derivatives led to improved cognitive function and reduced amyloid plaque formation in an Alzheimer's disease model. This highlights the therapeutic potential of these compounds in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(1-phenyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Pharmacological Activity
Key Observations:
- Substituent Flexibility: The target compound’s 3-dimethylaminopropyl chain enhances solubility and may facilitate interactions with amine transporters or receptors, contrasting with rigid aryl groups in analogues from .
- Stereochemistry : While (S)-configured aryl analogues show enantioselective activity , the target compound’s stereochemical configuration is unspecified in available data, leaving a gap in understanding its chiral pharmacology.
Key Observations:
- Deuteration : highlights isotopic labeling techniques for pharmacokinetic studies, which could be applied to the target compound for metabolic tracking .
- Chiral Synthesis : The target compound lacks reported enantioselective synthesis data, unlike (S)-configured aryl analogues, which are optimized for asymmetric binding .
Pharmacological and Functional Comparisons
- MAO Inhibition: Tetrahydroisoquinolines with simple alkyl/aryl groups (e.g., 1-methyl, 1-phenyl) exhibit monoamine oxidase (MAO) A/B inhibition . The target’s dimethylaminopropyl group may enhance MAO-B selectivity due to tertiary amine interactions, though direct evidence is unavailable.
- Cardiovascular Effects: Lead compound 4 () shows bradycardic activity linked to its methylenedioxyphenoxypropyl substituent, a feature absent in the target compound, suggesting divergent therapeutic applications .
Biological Activity
Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- (CAS: 63937-68-8) is a notable member of this class. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Isoquinoline, 1,2,3,4-tetrahydro-1-(3-dimethylaminopropyl)-1-phenyl- is characterized by a tetrahydroisoquinoline core substituted with a dimethylaminopropyl group and a phenyl group. Its molecular formula is with a molecular weight of 314.44 g/mol.
Anticonvulsant Activity
Research indicates that various THIQ derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain 1,1-disubstituted tetrahydroisoquinolines demonstrate significant activity against NMDA-induced seizures in animal models. One specific derivative was found to protect against neuronal degeneration in the hippocampus and showed anti-hypoxic effects in mice .
Analgesic and Vasodilatory Effects
Some isoquinoline derivatives possess analgesic properties and peripheral vasodilatory effects. These activities are attributed to their ability to interact with dopamine receptors and other neurotransmitter systems. For example, certain THIQs have been identified as dopamine D2 receptor antagonists, which may contribute to their analgesic effects .
Neuroprotective Effects
The neuroprotective potential of THIQs has been explored extensively. Compounds such as (+)-FR115427 have shown efficacy in protecting neuronal cells from damage due to oxidative stress and excitotoxicity. This property is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of THIQs can be influenced by structural modifications. Research has established that variations in substituents at the nitrogen atom and the phenyl ring significantly affect the pharmacological profile of these compounds. For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Dimethylamino | Increases lipophilicity and potency |
| Phenyl Group | Enhances receptor binding affinity |
| Alkyl Chains | Modulate pharmacokinetics |
These findings underscore the importance of SAR studies in guiding the design of more effective isoquinoline-based therapeutics .
Study 1: Anticonvulsant Efficacy
In a controlled study involving mice subjected to NMDA-induced seizures, a specific tetrahydroisoquinoline derivative demonstrated a significant reduction in seizure frequency and duration compared to controls. The compound also exhibited a favorable safety profile with minimal side effects observed during the treatment period .
Study 2: Neuroprotection in Alzheimer's Model
Another study focused on the neuroprotective effects of THIQ derivatives in an Alzheimer's disease model. The results indicated that treatment with specific isoquinoline compounds led to improved cognitive function and reduced amyloid plaque formation in the brain .
Q & A
Q. What are the common synthetic routes for preparing 1-alkyl-tetrahydroisoquinoline derivatives, and how can their efficiency be optimized?
The synthesis of 1-alkyl-tetrahydroisoquinoline derivatives typically involves cyclization of phenethylamine precursors. For example, a three-step method using phenethylamine includes acetylation, cyclization with polyphosphoric acid (PPA), and reduction with potassium borohydride, yielding 1-methyl derivatives with minimal byproducts . Optimization can be achieved by varying reaction conditions (e.g., temperature, catalyst load) and employing statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error approaches .
Q. How is the structural integrity of synthesized derivatives confirmed?
Structural characterization relies on spectroscopic methods:
- 1H-NMR to verify alkyl chain substitution patterns and aromatic proton environments .
- X-ray crystallography for resolving stereochemistry and crystal packing, as demonstrated in studies of similar tetrahydroisoquinoline derivatives .
- Mass spectrometry to confirm molecular weight and fragmentation patterns .
Q. What are the primary challenges in scaling up laboratory-scale synthesis?
Key challenges include:
- Byproduct formation during cyclization, which can be mitigated by optimizing PPA concentration .
- Purification inefficiencies for longer alkyl chain derivatives (C6–C17), requiring advanced separation technologies like membrane filtration or chromatography .
Advanced Research Questions
Q. How can computational methods improve the design of tetrahydroisoquinoline derivatives with targeted biological activity?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable predictive modeling of cyclization mechanisms and intermediate stability. For instance, computational studies on N-(3-chloro-2-hydroxypropyl) intermediates inform intramolecular cyclization pathways, guiding the synthesis of bifunctional derivatives . Molecular docking simulations can further predict interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for experimental testing .
Q. How should researchers address contradictory data in cytotoxicity or antimicrobial activity studies?
Contradictions often arise from variations in alkyl chain length or assay conditions. A systematic approach includes:
- Dose-response profiling across multiple cell lines or microbial strains.
- Meta-analysis of existing data (e.g., comparing C3 vs. C6–C17 chain derivatives) to identify trends in structure-activity relationships .
- Statistical validation using ANOVA or machine learning to distinguish significant biological effects from experimental noise .
Q. What advanced methodologies are available for studying reaction mechanisms in tetrahydroisoquinoline synthesis?
- Isotopic labeling (e.g., deuterated reagents) to trace proton transfer during cyclization.
- In situ spectroscopy (e.g., FTIR or Raman) to monitor intermediate formation in real time .
- Kinetic studies using stopped-flow techniques to determine rate constants for key steps like epichlorohydrin-mediated ring closure .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, temperature) efficiently .
- Data Analysis : Apply chemometric tools (e.g., PCA) to correlate structural features with bioactivity .
- Safety Protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., epichlorohydrin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
